molecular formula C21H25N5O3S B12158820 N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide

N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide

Cat. No.: B12158820
M. Wt: 427.5 g/mol
InChI Key: WDJYETMADZBIPZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials

    Formation of Pyridazinone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridazinone core.

    Introduction of Naphthalene Moiety: The naphthalene group is introduced through a Friedel-Crafts acylation or alkylation reaction.

    Coupling with Piperazine Sulfonamide: The final step involves the coupling of the pyridazinone-naphthalene intermediate with N,N-dimethylpiperazine-1-sulfonamide under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

N,N-dimethyl-4-[(3-naphthalen-2-yl-6-oxopyridazin-1-yl)methyl]piperazine-1-sulfonamide

InChI

InChI=1S/C21H25N5O3S/c1-23(2)30(28,29)25-13-11-24(12-14-25)16-26-21(27)10-9-20(22-26)19-8-7-17-5-3-4-6-18(17)15-19/h3-10,15H,11-14,16H2,1-2H3

InChI Key

WDJYETMADZBIPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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